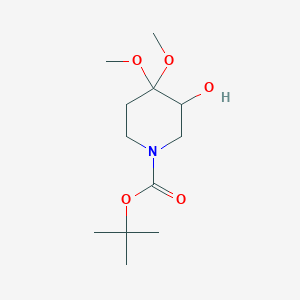

Tert-butyl 3-hydroxy-4,4-dimethoxypiperidine-1-carboxylate

描述

IUPAC Nomenclature and Systematic Identification

The systematic identification of tert-butyl 3-hydroxy-4,4-dimethoxypiperidine-1-carboxylate follows established International Union of Pure and Applied Chemistry nomenclature conventions for complex heterocyclic compounds. The compound's official IUPAC name reflects its structural complexity, incorporating the tert-butyl ester functionality, the hydroxyl substituent at position 3 of the piperidine ring, and the two methoxy groups at position 4. This nomenclature system provides unambiguous identification essential for chemical databases and regulatory documentation.

The Chemical Abstracts Service registry number 841286-80-4 serves as the primary identification code for this compound in chemical databases worldwide. This unique identifier facilitates accurate cross-referencing across multiple chemical information systems and ensures consistent identification in commercial and research contexts. The CAS number assignment reflects the compound's recognition as a distinct chemical entity with specific structural characteristics.

Molecular formula determination reveals the composition C₁₂H₂₃NO₅, indicating the presence of twelve carbon atoms, twenty-three hydrogen atoms, one nitrogen atom, and five oxygen atoms. This formula provides fundamental information about the compound's atomic composition and enables calculation of various molecular properties. The molecular weight determination consistently shows values ranging from 261.31 to 261.32 daltons across multiple authoritative sources, reflecting high precision in mass spectrometric analysis.

The International Chemical Identifier representation provides detailed connectivity information through the InChI string: InChI=1S/C12H23NO5/c1-11(2,3)18-10(15)13-7-6-12(16-4,17-5)9(14)8-13/h9,14H,6-8H2,1-5H3. This standardized format enables computational analysis and database searching while providing complete structural information in a machine-readable format. The corresponding InChIKey NJRYBJQLRONERE-UHFFFAOYSA-N offers a condensed hash representation for rapid database queries and structural comparisons.

| Property | Value | Source Reference |

|---|---|---|

| CAS Registry Number | 841286-80-4 | |

| Molecular Formula | C₁₂H₂₃NO₅ | |

| Molecular Weight | 261.31-261.32 Da | |

| IUPAC Name | This compound | |

| InChIKey | NJRYBJQLRONERE-UHFFFAOYSA-N |

属性

IUPAC Name |

tert-butyl 3-hydroxy-4,4-dimethoxypiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO5/c1-11(2,3)18-10(15)13-7-6-12(16-4,17-5)9(14)8-13/h9,14H,6-8H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJRYBJQLRONERE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C(C1)O)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90465508 | |

| Record name | TERT-BUTYL 3-HYDROXY-4,4-DIMETHOXYPIPERIDINE-1-CARBOXYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90465508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

841286-80-4 | |

| Record name | TERT-BUTYL 3-HYDROXY-4,4-DIMETHOXYPIPERIDINE-1-CARBOXYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90465508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Procedure:

Reduction of 3-Pyridone :

BOC Protection :

Oppenauer Oxidation :

Lithiation and Formylation Approach

A multi-step synthesis leveraging formylation and coupling reactions is described in PMC literature.

Key Steps:

Formylation of Brominated Intermediate :

Lithiation and Coupling :

Epoxide Ring-Opening and Final Coupling :

Direct Cyclization and Functionalization

A streamlined route from tetrahydroisoquinoline derivatives is reported in synthetic protocols.

Process Overview:

Hydroxylation and Protection :

Hydrolysis and Cyclization :

Comparative Analysis of Methods

Critical Reaction Parameters

- Temperature Control : Oxidation and lithiation steps require strict temperature regimes (−78°C to 80°C) to prevent side reactions.

- Catalyst Selection : Palladium catalysts (e.g., Pd(dppf)Cl₂) enhance carbonylation efficiency.

- Solvent Systems : Polar aprotic solvents (DMF, THF) improve solubility, while dichloromethane facilitates extractions.

Analytical Validation

- Spectroscopic Data :

- Chromatography : Chiral SFC resolves enantiomers, critical for pharmaceutical applications.

Industrial Scalability Considerations

化学反应分析

Types of Reactions

Oxidation: The hydroxyl group in tert-butyl 3-hydroxy-4,4-dimethoxypiperidine-1-carboxylate can undergo oxidation to form a ketone or aldehyde.

Reduction: The compound can be reduced to remove the hydroxyl group or convert it to a different functional group.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles such as halides or amines can be used in substitution reactions, often under basic conditions.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of deoxygenated derivatives.

Substitution: Formation of substituted piperidine derivatives.

科学研究应用

Medicinal Chemistry Applications

1. Cancer Research

Tert-butyl 3-hydroxy-4,4-dimethoxypiperidine-1-carboxylate has been investigated for its potential as an inhibitor of certain protein kinases involved in cancer progression. Specifically, it has shown promise in modulating the activity of the HER family of receptors, which are often overexpressed in various cancers. This property positions it as a candidate for developing new therapeutic agents targeting aggressive tumors .

Case Study: HER Kinase Inhibition

A study demonstrated that derivatives of this compound could effectively inhibit the HER kinases, offering a dual mechanism of action against cancer cells that exhibit resistance to existing therapies. The research indicated that these compounds could be beneficial in treating tumors with elevated HER receptor activity .

2. Neurological Disorders

The compound's structural analogs have been explored for their potential in treating neurological disorders. Its ability to cross the blood-brain barrier makes it a candidate for further studies aimed at developing treatments for conditions like Alzheimer's disease and other neurodegenerative disorders.

Case Study: Neuroprotective Effects

Research has indicated that certain derivatives of this compound exhibit neuroprotective effects in vitro, suggesting a role in mitigating neuronal damage .

Biochemical Applications

1. Protein Degraders

The compound is being utilized as a building block in the synthesis of protein degraders. These molecules are designed to selectively target and degrade specific proteins within cells, presenting a novel approach to drug development that could revolutionize treatment strategies for various diseases.

Table 1: Summary of Applications

| Application Area | Specific Use Case | Findings/Notes |

|---|---|---|

| Cancer Research | HER Kinase Inhibition | Effective against aggressive tumors |

| Neurological Disorders | Potential treatment for neurodegenerative diseases | Exhibits neuroprotective effects |

| Protein Degradation | Building block for targeted protein degraders | Novel therapeutic strategies under investigation |

作用机制

The mechanism of action of tert-butyl 3-hydroxy-4,4-dimethoxypiperidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxyl and methoxy groups can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. The tert-butyl ester group may also play a role in modulating the compound’s solubility and bioavailability.

相似化合物的比较

Structural and Functional Comparison with Similar Compounds

Analysis of Substituent Effects

- Methoxy vs. Hydroxyl Groups : The 4,4-dimethoxy groups in the target compound enhance steric hindrance and electron density compared to single hydroxyl or methylsulfonyloxy substituents, influencing nucleophilic attack rates and regioselectivity .

- Stereochemistry : Compounds like tert-butyl (3S,4R)-4-hydroxy-3-methylpiperidine-1-carboxylate demonstrate that stereochemical configuration critically affects interactions with chiral biological targets, such as enzymes or receptors .

- Aromatic vs. Aliphatic Substituents: Derivatives with aromatic groups (e.g., 2,5-dimethylphenyl) exhibit stronger π-π stacking interactions in protein binding, whereas aliphatic chains (e.g., aminopropyl) improve solubility and metabolic stability .

生物活性

Tert-butyl 3-hydroxy-4,4-dimethoxypiperidine-1-carboxylate, with the CAS number 841286-80-4, is a compound of interest due to its potential biological activities, particularly in neuroprotection and enzyme inhibition. This article explores its biological activity based on various studies, highlighting its mechanisms, effects on cellular models, and relevant case studies.

- Molecular Formula : C₁₂H₂₃N₁O₅

- Molecular Weight : 261.31 g/mol

- InChI Key : NJRYBJQLRONERE-UHFFFAOYSA-N

- Purity : ≥98% .

Enzyme Inhibition

Research indicates that this compound acts as an inhibitor of key enzymes involved in neurodegenerative processes:

- Acetylcholinesterase (AChE) Inhibition : This compound has shown significant inhibitory activity against AChE, which is crucial for regulating acetylcholine levels in the brain. The inhibition constant (K_i) has been reported at approximately 0.17 μM, indicating potent activity .

- β-secretase Inhibition : The compound also inhibits β-secretase (BACE1), an enzyme involved in the production of amyloid-beta peptides associated with Alzheimer’s disease. The half-maximal inhibitory concentration (IC₅₀) for β-secretase was found to be 15.4 nM .

In Vitro Studies

In vitro studies have demonstrated that this compound can protect astrocytes from apoptosis induced by amyloid-beta (Aβ) peptides:

- Cell Viability : When treated with Aβ₁₄₂, astrocyte cell viability decreased significantly. However, co-treatment with this compound improved cell viability from 43.78% to approximately 62.98% .

- Cytokine Modulation : The compound reduced levels of tumor necrosis factor-alpha (TNF-α) in astrocytes exposed to Aβ₁₄₂, although the differences were not statistically significant .

In Vivo Studies

In vivo assessments have shown mixed results regarding its efficacy:

- Animal Models : In studies involving scopolamine-induced memory impairment in rats, the compound exhibited moderate protective effects against cognitive decline but did not significantly outperform established treatments like galantamine .

Case Studies and Research Findings

Several studies have highlighted the potential therapeutic applications of this compound:

- Alzheimer's Disease Models : In models simulating Alzheimer's pathology, the compound's ability to inhibit Aβ aggregation and enhance astrocytic survival presents a promising avenue for further research into neuroprotective agents .

- Comparative Analysis with Other Compounds : Comparative studies have shown that while this compound is effective as an AChE inhibitor, its overall bioavailability in the brain remains a challenge that may limit its therapeutic application .

Summary Table of Biological Activities

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for tert-butyl 3-hydroxy-4,4-dimethoxypiperidine-1-carboxylate?

- Methodological Answer : Synthesis typically involves multi-step reactions. A plausible route includes:

Ring Formation : Piperidine derivatives are often synthesized via cyclization of amines with carbonyl compounds. For example, using tert-butyl carbamate-protected intermediates under basic conditions.

Functionalization : Hydroxyl and methoxy groups can be introduced via nucleophilic substitution or oxidation-reduction sequences. For instance, hydroxylation at the 3-position might employ oxidizing agents like hydrogen peroxide, while methoxy groups could be installed using methylating agents (e.g., methyl iodide in DMF).

Protection/Deprotection : The tert-butyloxycarbonyl (Boc) group is commonly used for amine protection and removed under acidic conditions (e.g., HCl in dioxane).

Q. How should researchers safely handle this compound in the laboratory?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to minimize inhalation risks .

- Exposure Control : Avoid skin contact; if exposure occurs, wash immediately with soap and water. For eye contact, rinse for 15 minutes and seek medical attention .

- Storage : Store in a cool, dry place away from oxidizers. Use amber glass containers to prevent light-induced degradation .

Q. What spectroscopic techniques are suitable for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR can confirm the piperidine ring structure, tert-butyl group (δ ~1.4 ppm for C(CH)), and methoxy/hydroxyl protons (δ 3.2–3.5 ppm and δ 1.5–2.5 ppm, respectively).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., CHNO: theoretical 261.16 g/mol).

- Infrared (IR) : Peaks at ~3400 cm (O-H stretch) and ~1700 cm (C=O of carbamate) .

Advanced Research Questions

Q. How can researchers optimize reaction yields when introducing the 4,4-dimethoxy groups?

- Methodological Answer :

- Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilicity of methoxide ions.

- Temperature Control : Reactions at 0–20°C minimize side products (e.g., over-methylation).

- Catalysis : Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) improve methoxy group incorporation .

- Monitoring : Use TLC or LC-MS to track reaction progress and adjust stoichiometry dynamically .

Q. How should discrepancies in NMR data (e.g., unexpected splitting) be resolved during structural analysis?

- Methodological Answer :

- Variable Temperature (VT) NMR : Assess conformational flexibility of the piperidine ring, which may cause signal splitting due to chair-to-chair interconversion.

- Solvent Effects : Compare spectra in DMSO-d vs. CDCl; hydrogen bonding in DMSO can stabilize specific conformers.

- Computational Modeling : Use DFT calculations (e.g., Gaussian) to predict coupling constants and compare with experimental data .

Q. What strategies mitigate byproduct formation during Boc deprotection?

- Methodological Answer :

- Acid Selection : Trifluoroacetic acid (TFA) in dichloromethane (DCM) is milder than HCl/dioxane, reducing carbocation formation.

- Scavengers : Add scavengers like triisopropylsilane (TIPS) to quench tert-butyl cations.

- Low-Temperature Deprotection : Conduct reactions at 0°C to slow side reactions .

Data Contradiction Analysis

Q. How to address conflicting solubility reports in polar vs. nonpolar solvents?

- Methodological Answer :

- Replicate Conditions : Verify solvent purity, temperature, and stirring time. For example, the compound may exhibit low solubility in water but moderate solubility in THF due to the tert-butyl group’s hydrophobicity.

- Co-solvent Systems : Use DCM:MeOH (9:1) to enhance dissolution.

- Hansen Solubility Parameters : Calculate HSP values to predict compatibility with solvents like acetone or ethyl acetate .

Ethical and Safety Considerations

Q. What are the best practices for disposing of waste containing this compound?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。